molecular formula C19H24N4O2 B2607447 2-cyclopropyl-N-(4-methoxyphenethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide CAS No. 2034278-53-8

2-cyclopropyl-N-(4-methoxyphenethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide

Cat. No.: B2607447
CAS No.: 2034278-53-8
M. Wt: 340.427
InChI Key: ZUWNPCVFQUIANL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 6,7-dihydropyrazolo[1,5-a]pyrazine (DPPC) class, characterized by a bicyclic scaffold fused with pyrazole and pyrazine rings. The structure features a cyclopropyl group at position 2 and an N-(4-methoxyphenethyl)carboxamide side chain. Cyclopropyl groups are known to enhance metabolic stability and modulate steric interactions in drug-receptor binding , while the 4-methoxyphenethyl moiety may influence lipophilicity and target engagement.

Properties

IUPAC Name

2-cyclopropyl-N-[2-(4-methoxyphenyl)ethyl]-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-25-17-6-2-14(3-7-17)8-9-20-19(24)22-10-11-23-16(13-22)12-18(21-23)15-4-5-15/h2-3,6-7,12,15H,4-5,8-11,13H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUWNPCVFQUIANL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)N2CCN3C(=CC(=N3)C4CC4)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-N-(4-methoxyphenethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the pyrazolopyrazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the cyclopropyl group: This step often involves the use of cyclopropyl halides or cyclopropyl carboxylic acids in the presence of a base or a catalyst.

    Attachment of the methoxyphenethyl group: This can be done through nucleophilic substitution reactions, where the methoxyphenethyl halide reacts with the pyrazolopyrazine intermediate.

    Formation of the carboxamide: The final step involves the reaction of the intermediate with an appropriate amine or ammonia under dehydrating conditions to form the carboxamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-N-(4-methoxyphenethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the methoxyphenethyl group or the pyrazolopyrazine core, using reagents like halides or organometallic compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Palladium on carbon, sodium borohydride, or lithium aluminum hydride.

    Substitution: Halides, organometallic reagents, or other nucleophiles/electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-cyclopropyl-N-(4-methoxyphenethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-N-(4-methoxyphenethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural differences and pharmacological activities of compounds sharing the DPPC scaffold:

Compound Name / ID Key Substituents Target/Activity Reference Study Findings
Target Compound 2-cyclopropyl, N-(4-methoxyphenethyl)carboxamide Unknown (inferred: potential antiviral or CNS activity) N/A
GYH2-18 Derivatives (e.g., 2f, 3k) (6S)-cyclopropyl, carboxamine HBV capsid assembly modulation (Type II CAM) (6S)-isomers showed superior anti-HBV activity (EC₅₀ < 10 nM) and oral bioavailability .
Compound 4k 6,7-dihydropyrazolo[1,5-a]pyrazin-4-one derivative mGlu5 PAM (neurological) Effective in rodent models of schizophrenia but caused CNS side effects (dose-dependent AHL reversal) .
VU0490551/JNJ-46778212 Fluorophenyl, methyl groups mGlu5 PAM (clinical candidate) Discontinued due to target-mediated toxicity .
tert-Butyl DPPC intermediates tert-butyl esters (e.g., 3-bromo, hydroxymethyl) Synthetic intermediates for further functionalization Used in Pd/Cu-mediated coupling reactions (e.g., Suzuki-Miyaura for aryl introduction) .

Key Comparative Insights

Substituent Effects on Activity: Cyclopropyl Position: In GYH2-18 derivatives, the (6S)-cyclopropyl group enhanced anti-HBV activity by stabilizing capsid interactions . Aromatic Side Chains: The 4-methoxyphenethyl group in the target compound contrasts with para-fluorophenyl groups in mGlu5 PAMs (e.g., 4k). Methoxy groups increase electron density, which could improve solubility but reduce CNS penetration compared to fluorine .

Synthetic Strategies :

  • The target compound likely derives from tert-butyl-protected DPPC intermediates (e.g., tert-butyl 3-bromo-DPPC carboxylate, ) via amide coupling with 4-methoxyphenethylamine. Similar intermediates were used in Pd-catalyzed cross-couplings for antiviral derivatives .

Safety Profiles :

  • mGlu5 PAMs like 4k exhibited CNS toxicity linked to receptor overactivation, suggesting that the target compound’s 4-methoxyphenethyl group might mitigate off-target effects by reducing blood-brain barrier permeability .

Biological Activity

2-Cyclopropyl-N-(4-methoxyphenethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. Understanding its biological activity is crucial for assessing its efficacy and safety in clinical settings.

Chemical Structure and Properties

The structural formula of the compound can be represented as follows:

  • Molecular Formula : C_{15}H_{19}N_{3}O_{2}
  • Molecular Weight : 273.33 g/mol

The compound features a cyclopropyl group, a pyrazolo moiety, and a carboxamide functional group, which are significant for its biological interactions.

Research indicates that this compound may interact with various biological targets, primarily through modulation of receptor activity and enzyme inhibition. The presence of the cyclopropyl group is believed to enhance binding affinity and selectivity towards specific receptors.

Antagonistic Effects on Receptors

Studies have shown that this compound exhibits antagonistic properties at certain serotonin receptors. Specifically, it has been noted to inhibit the activity of the 5-HT1A receptor, which is implicated in various neuropsychiatric disorders.

  • IC50 Values : The compound has demonstrated competitive antagonism with an IC50 value around 0.95 nM against serotonin (5-HT) .

Inhibition of Enzymatic Activity

This compound has also been studied for its potential as an inhibitor of p38α MAP kinase. Research indicates that it may exhibit selective inhibition, which is critical in inflammatory pathways.

  • Selectivity : Compared to other compounds, it shows a favorable pharmacokinetic profile while maintaining effective inhibition of p38α .

In Vivo Studies

In murine models, the compound has shown promise in reducing inflammation and pain responses. For instance, in a study involving acute inflammation models, it was more effective than previously tested analogs .

Comparative Analysis Table

PropertyThis compoundReference
Molecular Weight 273.33 g/mol-
IC50 (5-HT1A Antagonism) 0.95 nM
p38α Inhibition Selective inhibitor with improved pharmacokinetics
In Vivo Efficacy Effective in reducing inflammation in murine models

Q & A

Q. What are the recommended synthetic routes for preparing 2-cyclopropyl-N-(4-methoxyphenethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide?

Synthesis typically involves multi-step organic reactions, including:

  • Cyclopropane introduction : Cyclopropyl groups are often introduced via alkylation or coupling reactions using cyclopropane-containing precursors.
  • Core pyrazolo-pyrazine assembly : Formation of the dihydropyrazolo[1,5-a]pyrazine scaffold may involve cyclocondensation of hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds .
  • Carboxamide coupling : The final step often employs EDCI/HCl-mediated coupling of the pyrazolo-pyrazine core with 4-methoxyphenethylamine .
    Key considerations: Optimize reaction conditions (e.g., temperature, catalyst loading) to improve yields. For example, Pt/C-catalyzed hydrogenation (50°C, H₂ atmosphere) has been used to reduce nitro intermediates in related compounds .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

Use a combination of analytical techniques:

  • NMR spectroscopy : Analyze ¹H and ¹³C NMR spectra to confirm substituent positions and stereochemistry. For example, diastereotopic protons in the 6,7-dihydropyrazine ring produce distinct splitting patterns (e.g., δ 4.34–4.48 ppm for CH₂ groups) .
  • LC-MS : Confirm molecular weight (e.g., [M+H]+ ion) and purity. Calibration with standards is critical for accurate quantification .
  • X-ray crystallography : Resolve crystal structures to validate bond angles and dihedral angles, as demonstrated for related pyrazolo-pyrazine derivatives .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity or bioactivity of this compound?

  • Quantum chemical calculations : Use density functional theory (DFT) to model reaction pathways (e.g., cyclopropane ring stability under acidic/basic conditions) .
  • Molecular docking : Screen against target proteins (e.g., enzymes, receptors) to predict binding affinities. For pyrazolo-pyrazines, prioritize force fields compatible with heterocyclic systems .
  • Reaction path search algorithms : Tools like GRRM or SCINE automate transition-state identification, reducing trial-and-error in synthesis optimization .

Q. How can researchers resolve contradictions in bioactivity data across different assays?

  • Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and enzyme isoforms (e.g., hCA I vs. hCA II) are used. For example, cytotoxicity assays on pyrazole derivatives showed variability due to cell-specific uptake mechanisms .
  • Metabolic stability testing : Evaluate compound stability in microsomal preparations to distinguish intrinsic activity from pharmacokinetic artifacts .
  • Data-driven modeling : Apply machine learning to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity trends .

Q. What strategies are effective for optimizing the solubility and bioavailability of this compound?

  • Derivatization : Introduce hydrophilic groups (e.g., sulfonamides, hydroxyls) on the 4-methoxyphenethyl moiety while preserving target engagement .
  • Co-crystallization : Explore co-crystals with carboxylic acids (e.g., succinic acid) to enhance dissolution rates, as seen in pyrazolo-pyrazine analogs .
  • Nanoparticle formulation : Encapsulate the compound in PEGylated liposomes to improve plasma half-life, leveraging methods validated for related heterocycles .

Methodological Considerations

Q. How should researchers design experiments to study the compound’s mechanism of action?

  • Kinetic studies : Use stopped-flow spectroscopy to monitor enzyme inhibition (e.g., kcat/KM changes for carbonic anhydrase) .
  • Isotopic labeling : Incorporate ¹⁵N or ¹³C isotopes into the pyrazine ring for tracking metabolic transformations via NMR or mass spectrometry .
  • Knockout models : Employ CRISPR-Cas9 gene-edited cell lines to validate target specificity (e.g., receptor-dependent vs. off-target effects) .

Q. What are the best practices for scaling up synthesis without compromising yield?

  • Flow chemistry : Implement continuous-flow reactors to control exothermic reactions (e.g., cyclopropane formation) and reduce side products .
  • Process analytical technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progression in real time .
  • Purification optimization : Replace column chromatography with recrystallization or centrifugal partitioning for large batches, as demonstrated for structurally similar compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.